molecular formula C11H14N2O B3013108 3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine CAS No. 2175978-41-1

3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine

Cat. No. B3013108
CAS RN: 2175978-41-1
M. Wt: 190.246
InChI Key: RXPGCSUKZOXYKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridazine compounds involves radical-mediated C-H functionalization, as described in the first paper. This process uses primary alcohols, t-BuOOH, and TiCl3 to access alkoxy pyridazines. The transformation is conducted in the presence of air and can be scaled up to gram quantities. A subsequent cyclization step allows for the creation of tetrahydropyridopyridazines with diverse substitutions and functional handles . Although the exact synthesis of 3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is crucial for their biological activity. For instance, the second paper discusses the synthesis of pyrazolo[1,5-b]pyridazines, which are identified as selective cyclin-dependent kinase inhibitors. The modification of the hinge-binding amine and substitutions on the pyrazolopyridazine core are key to achieving potent inhibition of CDK4 and selectivity against other enzymes . This suggests that the molecular structure of 3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine would also be critical for its potential biological activities.

Chemical Reactions Analysis

The third paper provides insight into the intramolecular cycloaddition reactions of pyridazine compounds. Specifically, it discusses the formation of dihydroxanthenes from 3-substituted-6-(2-allylphenoxy) pyridazines under certain conditions. The reactivity of the pyridazine ring is influenced by the nature of the substituents and the reaction conditions . This information could be extrapolated to predict the reactivity of the cyclopenta[c]pyridazine ring in 3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine, they do provide valuable information on related compounds. The physical properties such as solubility, melting point, and stability of pyridazine derivatives can be inferred from their molecular structure and substituents. The chemical properties, including reactivity and potential biological activity, are also closely related to the molecular framework of the pyridazine core and its functional groups .

Scientific Research Applications

Synthesis and Structure Analysis

  • Pyridazine analogs, including compounds similar to 3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine, are significant in medicinal chemistry for their pharmaceutical importance. One study discusses the synthesis and structural analysis of such compounds, highlighting the use of spectroscopic techniques and X-ray diffraction (XRD) for elucidation and confirmation of structures. The study also includes density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy framework construction to understand molecular interactions (Sallam et al., 2021).

Chemical Transformations

  • Research into the C-H functionalization of pyridazine derivatives, including 3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine, is an area of interest. A study describes a radical-mediated transformation using primary alcohols to access alkoxy pyridazines, highlighting the potential for large-scale application and subsequent cyclization to create diverse compounds (Neubert et al., 2015).

Antimicrobial and Anticancer Applications

  • Pyridazine derivatives have been studied for their potential antimicrobial and anticancer activities. For instance, research on pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives, which are structurally related to 3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine, has shown promising antimicrobial activity (Sayed et al., 2006).

Molecular Orbital Calculations and Biological Activities

  • Pyridazine compounds, similar to the one , have been synthesized and characterized through various techniques, including NMR, IR, mass spectral studies, and XRD. DFT calculations have been employed to determine various quantum chemical parameters, and Hirshfeld surface analysis has been used to identify intermolecular hydrogen bonds. These studies are crucial for understanding the biological properties such as anti-tumor and anti-inflammatory activities of these compounds (Sallam et al., 2021).

Novel Synthesis Approaches

  • Innovative approaches to synthesizing pyridazine derivatives, including methods like inverse-electron-demand Diels-Alder reactions, have been explored. These approaches are significant for creating compounds with specific metal-coordinating abilities, which could have various applications in chemistry and biology (Hoogenboom et al., 2006).

Herbicidal Activities

  • The herbicidal properties of pyridazine derivatives, particularly those with specific substitutions, have been researched. Studies have shown that certain compounds in this class exhibit significant herbicidal activities, which can be crucial for agricultural applications (Xu et al., 2012).

properties

IUPAC Name

3-cyclobutyloxy-6,7-dihydro-5H-cyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-3-8-7-11(13-12-10(8)6-1)14-9-4-2-5-9/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPGCSUKZOXYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NN=C3CCCC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine

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